molecular formula C16H19ClN2O2 B258947 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione

Katalognummer B258947
Molekulargewicht: 306.79 g/mol
InChI-Schlüssel: IDAXZPHDPCGCLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione, also known as CPP or CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of this enzyme leads to increased levels of GABA, which can have a range of effects on the brain and body.

Wirkmechanismus

1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione works by inhibiting GABA aminotransferase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal excitability. By increasing GABA levels, 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione can reduce neuronal excitability and have a calming effect on the brain.
Biochemical and physiological effects:
In addition to its effects on GABA levels, 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione has been shown to have a range of other biochemical and physiological effects. Studies have shown that 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity. It has also been shown to increase the expression of glutamic acid decarboxylase (GAD), an enzyme involved in GABA synthesis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione in lab experiments is its potency and selectivity as a GABA aminotransferase inhibitor. This allows for precise manipulation of GABA levels in the brain. However, one limitation is that 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione can be toxic at high doses, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione. One area of interest is its potential use in the treatment of anxiety disorders. Studies have shown that increased GABA levels can have anxiolytic effects, and 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione may be a useful tool in exploring this further. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Studies have shown that GABA levels are decreased in these diseases, and increasing GABA levels with 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione may have therapeutic benefits. Finally, there is interest in exploring the use of 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione in combination with other drugs, such as antidepressants and antipsychotics, to enhance their therapeutic effects.

Synthesemethoden

1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione can be synthesized using a variety of methods, including the reaction of 4-chlorophenylacetic acid with cyclohexylamine, followed by cyclization with maleic anhydride. Other methods include the use of 4-chlorophenylacetonitrile and cyclohexylamine as starting materials, followed by cyclization with maleic anhydride or phthalic anhydride.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. Studies have shown that 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione can reduce drug-seeking behavior in animals addicted to cocaine, nicotine, and alcohol. It has also been shown to have anticonvulsant activity in animal models of epilepsy.

Eigenschaften

Produktname

1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione

Molekularformel

C16H19ClN2O2

Molekulargewicht

306.79 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H19ClN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2

InChI-Schlüssel

IDAXZPHDPCGCLT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.